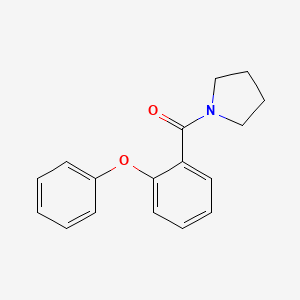

N-(2-phenoxybenzoyl)pyrrolidine

Beschreibung

N-(2-Phenoxybenzoyl)pyrrolidine is a pyrrolidine derivative featuring a benzoyl group substituted with a phenoxy moiety at the ortho position, attached to the nitrogen of the pyrrolidine ring. The pyrrolidine scaffold, a five-membered saturated amine heterocycle, is widely exploited in drug discovery due to its conformational flexibility, hydrogen-bonding capability, and ability to enhance bioavailability . The phenoxybenzoyl substituent introduces steric bulk and electron-donating properties, which may influence biological activity, solubility, and metabolic stability.

Eigenschaften

Molekularformel |

C17H17NO2 |

|---|---|

Molekulargewicht |

267.32 g/mol |

IUPAC-Name |

(2-phenoxyphenyl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C17H17NO2/c19-17(18-12-6-7-13-18)15-10-4-5-11-16(15)20-14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |

InChI-Schlüssel |

LOPKQQIHEQYOFW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

N-Aryl Pyrrolidines

Compounds like N-(2-tolyl)pyrrolidine and N-(2,6-xylyl)pyrrolidine () share a direct aryl attachment to the pyrrolidine nitrogen. Key differences include:

- Electronic Effects: The phenoxy group in N-(2-phenoxybenzoyl)pyrrolidine is electron-donating via resonance, whereas methyl or ethyl substituents in tolyl/xylyl derivatives exert inductive effects. Photoelectron spectroscopy reveals that aryl substituents alter ionization potentials (IPs) and conformational flexibility. For example, N-(2-tolyl)pyrrolidine exhibits broadened spectral bands due to rotational freedom around the N-aryl bond, whereas the extended phenoxybenzoyl group in the target compound may restrict rotation, enhancing rigidity .

- Biological Implications: Aryl-substituted pyrrolidines are common in bioactive molecules. The phenoxybenzoyl group’s bulk may improve target selectivity compared to smaller tolyl groups.

Benzimidazole Carboxamides with Pyrrolidine Moieties

Min et al. synthesized benzimidazole carboxamides with pyrrolidine at position 2, functionalized with diverse aromatic rings (). These compounds inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. Comparisons include:

- Substituent Diversity: The target compound’s phenoxybenzoyl group differs from the benzimidazole-carboxamide scaffold but shares a carboxamide linkage. This linkage may facilitate hydrogen bonding with PARP’s catalytic domain, akin to the benzimidazole derivatives .

- Activity Trends: Substitutions on the pyrrolidine nitrogen (e.g., electron-rich aromatics) correlate with PARP inhibition potency. The phenoxy group’s electron donation could similarly enhance binding affinity.

Pyrrolidine Carboxamides in Catalysis

Pyrphos , a chiral pyrrolidine-based ligand (), and (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide () highlight the role of carboxamide substituents in asymmetric catalysis. Key contrasts:

- Steric vs. Electronic Effects: Pyrphos’s diphenylphosphino groups enable metal coordination, while the target compound’s phenoxybenzoyl group may sterically hinder catalysis. However, its carboxamide could stabilize transition states via hydrogen bonding.

- Synthetic Accessibility : Both classes use coupling agents like HATU for carboxamide formation, suggesting shared synthetic routes .

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Research Findings and Implications

Electronic and Steric Tuning: The phenoxybenzoyl group’s electron-donating resonance effects may enhance binding to enzymes like PARP, while its steric bulk could improve selectivity over off-targets .

Synthetic Feasibility : Carboxamide formation via HATU-mediated coupling is a viable route, as demonstrated for analogues .

Conformational Rigidity: Restricted rotation due to the phenoxy group may reduce entropy penalties upon binding, a trade-off between specificity and synthetic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.